Bis(4-chloro-2-methylphenyl)methanol

Description

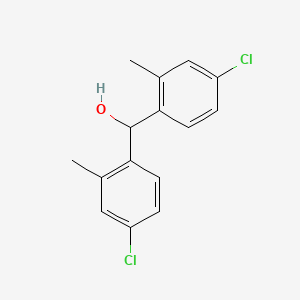

Bis(4-chloro-2-methylphenyl)methanol is a chlorinated aromatic alcohol with the molecular formula C₁₅H₁₄Cl₂O and a calculated molecular weight of 281.18 g/mol. Its structure features two 4-chloro-2-methylphenyl groups attached to a central hydroxymethyl (–CHOH–) group.

Properties

Molecular Formula |

C15H14Cl2O |

|---|---|

Molecular Weight |

281.2 g/mol |

IUPAC Name |

bis(4-chloro-2-methylphenyl)methanol |

InChI |

InChI=1S/C15H14Cl2O/c1-9-7-11(16)3-5-13(9)15(18)14-6-4-12(17)8-10(14)2/h3-8,15,18H,1-2H3 |

InChI Key |

REFMMNUEZSEPCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(C2=C(C=C(C=C2)Cl)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Chloro vs. Fluoro and Methoxy Groups

- Bis(4-fluorophenyl)methanol (C₁₃H₁₀F₂O, MW 220.21 g/mol): The replacement of chlorine with fluorine reduces molecular weight and alters electronic properties. However, the absence of methyl groups in this compound reduces steric hindrance .

- This contrasts with the electron-withdrawing chloro groups in the target compound, which may reduce reactivity in nucleophilic environments .

Mono-Substituted vs. Bis-Substituted Derivatives

- (4-Chlorophenyl)methanol (C₇H₇ClO, MW 142.58 g/mol): The mono-substituted analog exhibits higher solubility in water (due to reduced hydrophobicity) and simpler synthesis pathways.

- Such structural variations highlight the importance of the alcohol chain length in modulating bioavailability .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents | logP (Predicted) | Solubility Trends |

|---|---|---|---|---|---|

| Bis(4-chloro-2-methylphenyl)methanol | C₁₅H₁₄Cl₂O | 281.18 | Two 4-Cl-2-MePh, –CHOH– | ~4.5 (highly lipophilic) | Low water solubility, soluble in organic solvents |

| Bis(4-fluorophenyl)methanol | C₁₃H₁₀F₂O | 220.21 | Two 4-FPh, –CHOH– | ~3.8 | Moderate solubility in polar aprotic solvents |

| (4-Chlorophenyl)methanol | C₇H₇ClO | 142.58 | Single 4-ClPh, –CH₂OH | ~1.9 | Higher water solubility |

Notes:

- The bis-chloro substitution in the target compound increases logP, indicating greater lipophilicity compared to fluorinated or mono-substituted analogs. This property may enhance membrane permeability but limit aqueous solubility .

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 4-chloro-2-methylphenyl magnesium bromide. A 0.5 M solution of this reagent in tetrahydrofuran (THF) is cooled to −78°C, followed by dropwise addition of ethyl formate (2.50 mmol in 10 mL THF). The reaction mixture is stirred at −78°C for 15 minutes, gradually warmed to room temperature, and stirred for an additional 18 hours. THF serves as both solvent and stabilizer for the Grignard intermediate, ensuring controlled reactivity.

The electrophilic carbonyl group of ethyl formate reacts with the nucleophilic Grignard reagent, forming a magnesium alkoxide intermediate. Hydrolysis during workup liberates the diarylmethanol product.

Workup and Purification

Post-reaction, the mixture is diluted with ethyl acetate and washed with brine (3×) to remove residual magnesium salts. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification via silica gel column chromatography (hexanes to 15% ethyl acetate in hexanes) yields this compound as a crystalline solid in 46% yield.

Analytical Characterization

Spectroscopic Data

The compound’s structure is confirmed through nuclear magnetic resonance (NMR) and liquid chromatography–mass spectrometry (LCMS):

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz) | δ 7.25–7.14 (m, 6H), 6.07 (s, 1H), 2.26 (s, 6H), 1.57 (s, 2H) |

| LCMS (ESI) | m/z: 263 [M+H]⁺ |

The aromatic protons (δ 7.25–7.14) and methyl groups (δ 2.26) align with the expected substitution pattern. The hydroxyl proton appears as a broad singlet at δ 1.57.

Crystallographic Insights

While no crystal structure of this compound is reported, analogous diarylmethanol derivatives exhibit planar aromatic rings with dihedral angles influenced by steric hindrance from substituents. Such structural features likely enhance the compound’s stability during purification.

Comparative Analysis of Synthetic Approaches

Yield Optimization

The 46% yield reported in the Grignard method reflects challenges in controlling side reactions, such as over-addition of the Grignard reagent or incomplete hydrolysis. Alternative electrophiles (e.g., ketones or aldehydes) were not explored in the cited literature but could theoretically modulate reactivity.

Solvent and Temperature Effects

The use of THF at −78°C minimizes undesired thermal decomposition of the Grignard intermediate. Higher temperatures during the nucleophilic addition phase risk proton exchange reactions, reducing yield.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(4-chloro-2-methylphenyl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation or arylation, where 4-chloro-2-methylbenzene derivatives react with carbonyl precursors under acidic catalysis. For example, ethanol reflux with HCl as a catalyst (24–25 hours) has been used for analogous compounds, yielding ~40% after crystallization . Optimization may include varying catalysts (e.g., AlCl₃, FeCl₃), solvent systems (e.g., ethanol, DMF), and temperature control to minimize side reactions like over-alkylation. Monitoring via TLC or GC-MS is critical to track intermediate formation .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can identify the methanol proton (δ ~2.5 ppm) and distinguish aromatic protons based on substitution patterns (e.g., para-chloro groups cause deshielding) .

- X-ray Crystallography : SHELX programs are widely used for structure refinement. For chlorinated aromatics, high-resolution data (d-spacing < 1 Å) ensures accurate determination of bond angles and torsional strain .

- Mass Spectrometry : ESI-MS or EI-MS can confirm molecular weight (MW: 279.17 g/mol) and detect fragmentation patterns unique to chlorinated substituents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Chlorinated aromatics may exhibit dermal toxicity .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or purification.

- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, hydroxyl group derivatization) impact the biological activity of this compound?

- Methodological Answer :

- SAR Studies : Replace chlorine with fluorine or methyl groups to assess electronic effects on bioactivity. For example, oxidation to ketone derivatives (e.g., using KMnO₄) reduces polarity and may enhance membrane permeability .

- Biological Assays : Test modified analogs against bacterial models (e.g., Mycobacterium tuberculosis) to correlate substituent electronegativity with antimicrobial potency .

- Data Analysis : Use computational tools (e.g., DFT, molecular docking) to predict binding affinities to target enzymes .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic protocols (e.g., purity of starting materials, drying conditions). For example, residual solvents like ethanol can depress melting points .

- Advanced Characterization : Employ DSC (Differential Scanning Calorimetry) for precise melting point determination. Cross-validate NMR data with COSY or HSQC to confirm structural assignments .

- Meta-Analysis : Compare datasets from multiple sources (e.g., Reaxys, SciFinder) to identify outliers and systematic errors .

Q. What challenges arise in quantifying this compound in environmental samples, and how can they be addressed?

- Methodological Answer :

- Sample Preparation : Use SPE (Solid-Phase Extraction) with C18 cartridges to isolate the compound from matrices like soil or water.

- Analytical Techniques :

- HPLC-UV/Vis : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve peaks from co-eluting chlorinated analogs .

- LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for trace detection (LOD < 1 ppb). Chlorine isotopes (³⁵Cl/³⁷Cl) aid in confirming fragmentation patterns .

- QA/QC : Spike recovery experiments and internal standards (e.g., deuterated analogs) improve accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.